molecular formula C19H11F7N4O3 B11508310 7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11508310
M. Wt: 476.3 g/mol
InChI Key: YVADYQVIPLKIPA-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a furan-2-ylmethyl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of cyclization and substitution reactions to build the pyrimidine core, followed by the introduction of the fluorophenyl and furan-2-ylmethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, like dimethylformamide (DMF), to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help minimize environmental impact and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
  • 7-(2-bromophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability compared to its analogs with different halogen substituents.

Properties

Molecular Formula

C19H11F7N4O3

Molecular Weight

476.3 g/mol

IUPAC Name

7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H11F7N4O3/c20-11-6-2-1-5-10(11)13-27-14-12(17(29-13,18(21,22)23)19(24,25)26)15(31)28-16(32)30(14)8-9-4-3-7-33-9/h1-7H,8H2,(H,27,29)(H,28,31,32)

InChI Key

YVADYQVIPLKIPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)CC4=CC=CO4)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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